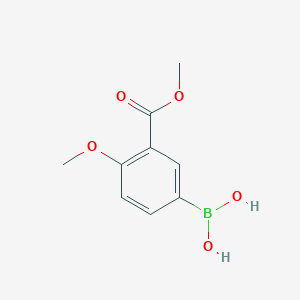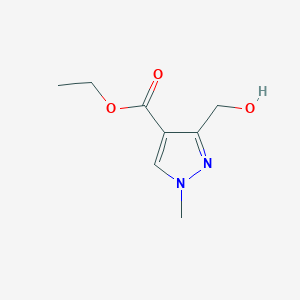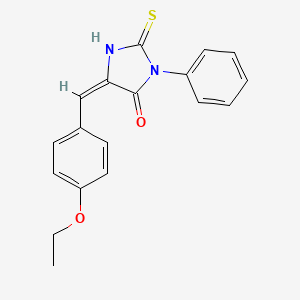
5-Cyclopropyl-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Cyclopropyl-2-hydroxybenzaldehyde can be achieved through various methods. One such method involves the reaction of NiCl2·6H2O with methanolic solutions of HL1 and HL2 in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of 5-Cyclopropyl-2-hydroxybenzaldehyde is characterized by the presence of a cyclopropyl group attached to the 5-position of a 2-hydroxybenzaldehyde molecule . The molecular weight of this compound is 162.19 .Chemical Reactions Analysis
5-Cyclopropyl-2-hydroxybenzaldehyde can undergo a variety of chemical reactions. For instance, it can participate in cross-coupling reactions with alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents .Physical And Chemical Properties Analysis
5-Cyclopropyl-2-hydroxybenzaldehyde is a solid at room temperature and should be stored at 2-8°C . It has a molecular weight of 162.19 .Applications De Recherche Scientifique
Environmental Applications and Ion Detection
Enrichment of Trace Amounts of Copper(II) Ions
A study by Fathi and Yaftian (2009) demonstrates the use of a Schiff base ionophore synthesized from derivatives of 2-hydroxybenzaldehyde for preconcentrating trace amounts of copper(II) ions from water samples. This method involves modifying octadecyl silica disks with the Schiff base, highlighting the compound's potential in environmental monitoring and water purification processes Fathi & Yaftian, 2009.
Catalysis and Organic Synthesis
C-H Bond Cleavage in Aldehydes
Kokubo et al. (1999) report on the reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes facilitated by a rhodium catalyst system, showcasing the compound's role in the synthesis of 2-alkenoylphenols. This process, which involves the cleavage of the aldehyde C–H bond, exemplifies the synthetic versatility of 2-hydroxybenzaldehyde derivatives in creating complex organic molecules Kokubo et al., 1999.
Material Science and Nanotechnology
Synthesis of Liquid Crystalline and Fire Retardant Molecules
Jamain, Khairuddean, and Tay (2020) synthesized novel compounds based on a cyclotriphosphazene core linked with Schiff base and amide units. These compounds, derived from interactions with 4-hydroxybenzaldehyde, displayed liquid crystalline behaviors and enhanced fire retardant properties, highlighting their potential in developing advanced materials with tailored thermal properties Jamain, Khairuddean, & Tay, 2020.
Photophysical Studies and Charge Transfer
Intramolecular Charge Transfer
Stalin and Rajendiran (2005) investigated the photophysical properties of 4-hydroxy-3,5-dimethoxybenzaldehyde, a related compound, under varying conditions. Their findings on intramolecular charge transfer effects contribute to understanding the photophysical behavior of benzaldehyde derivatives, which could be crucial for designing molecules with specific optical properties Stalin & Rajendiran, 2005.
Mécanisme D'action
Target of Action
Benzaldehydes, in general, have been shown to target cellular antioxidation systems .
Mode of Action
It’s known that benzaldehydes can undergo reactions at the benzylic position, which is activated towards free radical attack . This suggests that 5-Cyclopropyl-2-hydroxybenzaldehyde may interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that cyclopropane structures can be formed from carbenes, which are intermediates that can be generated from benzaldehydes . This suggests that 5-Cyclopropyl-2-hydroxybenzaldehyde may affect pathways involving cyclopropane synthesis.
Pharmacokinetics
A study on p-hydroxybenzaldehyde, a structurally similar compound, showed that it could be analyzed in rat plasma using liquid chromatography tandem mass spectrometry . This suggests that 5-Cyclopropyl-2-hydroxybenzaldehyde may have similar properties, but further studies are needed to confirm this.
Result of Action
Benzaldehydes have been shown to disrupt cellular antioxidation , suggesting that 5-Cyclopropyl-2-hydroxybenzaldehyde may have similar effects.
Action Environment
It’s known that the reactivity of benzaldehydes can be influenced by factors such as temperature and ph . Therefore, these factors may also influence the action of 5-Cyclopropyl-2-hydroxybenzaldehyde.
Safety and Hazards
Orientations Futures
The future directions for the use of 5-Cyclopropyl-2-hydroxybenzaldehyde could involve its use in the synthesis of new compounds. For instance, it could be used in the formation of carbenes, which can then react with the double bond in alkenes or cycloalkenes to form cyclopropane structures . This could open up new avenues for research and development in the field of organic chemistry.
Propriétés
IUPAC Name |
5-cyclopropyl-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-9-5-8(7-1-2-7)3-4-10(9)12/h3-7,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTOXCDAYQERLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-2-hydroxybenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2757459.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2757461.png)




![N-(2,6-dimethylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2757471.png)




![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2757476.png)
![2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline](/img/structure/B2757479.png)
![Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate;hydrochloride](/img/structure/B2757480.png)